2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride
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Overview
Description
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride is a novel compound known for its potential as a central nervous system (CNS) penetrant glucagon-like peptide-1 receptor (GLP-1R) positive allosteric modulator (PAM) . This compound has shown promise in augmenting insulin secretion and reversing certain drug-induced conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride involves a multi-step processThe final steps involve the coupling of the pyrrolidinyl moiety and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound would likely involve high-throughput screening and parallel synthesis techniques to optimize yield and purity. The use of automated synthesis platforms can streamline the process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s stability and reactivity.
Substitution: This reaction can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of analogs .
Scientific Research Applications
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride has several scientific research applications:
Mechanism of Action
The compound exerts its effects by acting as a positive allosteric modulator of the GLP-1R. This receptor is a family B G protein-coupled receptor (GPCR) activated by endogenous GLP-1 peptides. The compound enhances the receptor’s response to these peptides, potentiating insulin secretion and providing neuroprotective effects . The molecular targets include the GLP-1R, and the pathways involved are related to insulin signaling and neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Exenatide: A peptide-based GLP-1R agonist used in the treatment of type II diabetes.
Liraglutide: Another peptide-based GLP-1R agonist with similar therapeutic applications.
Other PAMs: Various small-molecule positive allosteric modulators targeting GLP-1R.
Uniqueness
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride is unique due to its non-peptide structure, CNS penetrance, and high selectivity for GLP-1R. These properties make it a promising candidate for oral administration and long-term therapeutic use .
Properties
Molecular Formula |
C26H35ClN4O2 |
---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
2-cyclopentyl-9-methyl-1-oxo-N-[[(2S)-1-propan-2-ylpyrrolidin-2-yl]methyl]pyrido[3,4-b]indole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C26H34N4O2.ClH/c1-17(2)29-14-8-11-19(29)15-27-25(31)21-16-30(18-9-4-5-10-18)26(32)24-23(21)20-12-6-7-13-22(20)28(24)3;/h6-7,12-13,16-19H,4-5,8-11,14-15H2,1-3H3,(H,27,31);1H/t19-;/m0./s1 |
InChI Key |
OCMGNMGYQPPMFF-FYZYNONXSA-N |
Isomeric SMILES |
CC(C)N1CCC[C@H]1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5.Cl |
Canonical SMILES |
CC(C)N1CCCC1CNC(=O)C2=CN(C(=O)C3=C2C4=CC=CC=C4N3C)C5CCCC5.Cl |
Origin of Product |
United States |
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